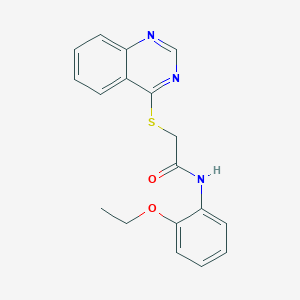

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a quinazoline core linked via a sulfanyl bridge to an acetamide group substituted with a 2-ethoxyphenyl moiety. The ethoxy group at the ortho position of the phenyl ring and the sulfanyl-quinazoline moiety contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)21-17(22)11-24-18-13-7-3-4-8-14(13)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWLTDNEYDPYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with thiol-containing reagents, such as thiourea or thioglycolic acid, under suitable conditions.

Attachment of Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the quinazoline-sulfanyl intermediate using appropriate coupling reagents, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazoline derivatives and thiols.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has shown promising results in inhibiting cancer cell proliferation. Recent studies have evaluated its cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Antidiabetic Effects

The compound's structure suggests potential as an α-glucosidase inhibitor, which can help manage blood glucose levels by slowing carbohydrate absorption in the intestines. This mechanism is crucial for developing treatments for Type 2 diabetes mellitus (T2DM). In vitro studies have indicated that derivatives of quinazoline can exhibit lower toxicity while maintaining effective inhibition compared to traditional α-glucosidase inhibitors like acarbose .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of quinazoline derivatives. These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in biological systems. The presence of hydroxyl groups in specific positions enhances their antioxidant activity significantly .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Anticancer Activity | Demonstrated IC50 values against HCT116 and MCF-7 cells indicating significant cytotoxicity. |

| Study B (2023) | Antidiabetic Effects | Showed effective α-glucosidase inhibition with lower toxicity than acarbose. |

| Study C (2021) | Antioxidant Properties | Confirmed strong free radical scavenging activity and metal-chelating abilities of quinazoline derivatives. |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that allow for modifications at different positions on the quinazoline ring. Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and minimizing side effects. Researchers have identified key substituents that enhance biological activity while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activity

Quinazoline Core Modifications

N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9) Structure: Incorporates a 4(3H)-quinazolinone core with a 3,4,5-trimethoxybenzyl substituent and a 4-methoxyphenyl acetamide. Activity: Exhibits 10% MGI (Mean Growth Inhibition) in anticancer assays, outperforming analogs like N-(4-sulfamoylphenyl)acetamide (7% MGI) .

N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

- Structure : Features a 4-oxo-3,4-dihydroquinazoline scaffold with a para-ethoxyphenyl acetamide.

- Activity : While specific data are unavailable, the 4-oxo group may increase hydrogen-bonding capacity, influencing interactions with enzymes like dihydrofolate reductase (DHFR) .

Phenyl Ring Substitutions

N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide Structure: Replaces the ethoxyphenyl group with a 2-chlorophenylmethyl moiety. Such analogs are often screened for gram-positive bacterial activity .

N-(2,4,6-trimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide

- Structure : Contains a trimethylphenyl acetamide and a 4-chlorophenyl-substituted quinazoline.

- Activity : The steric bulk of the trimethylphenyl group may reduce off-target interactions, though this could also lower solubility .

Sulfanyl Bridge and Acetamide Modifications

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) :

- Solubility :

- The ethoxy group’s polarity may improve solubility compared to methyl or chloro substituents. Morpholine or piperidine rings (e.g., compounds 39–40 ) further enhance solubility via hydrogen bonding.

Biological Activity

N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinazoline derivatives are known for their potential as anticancer and antimicrobial agents, making them significant in drug development.

Chemical Structure and Synthesis

The molecular structure of this compound includes a quinazoline ring, an ethoxyphenyl substituent, and a sulfanyl acetamide moiety. The synthesis typically involves several key steps:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Ethoxyphenyl Group : This step may involve nucleophilic substitution or coupling reactions.

- Sulfanylation : The sulfanyl group is introduced through thiolation methods.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

In vitro studies have demonstrated that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.5 | Induction of apoptosis |

| U251 (CNS Cancer) | 10.2 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 12.8 | Disruption of mitochondrial function |

These findings suggest that the compound may inhibit specific enzymes or receptors essential for cancer cell survival, leading to apoptosis and reduced proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 64 | Bactericidal |

These results highlight the potential of this compound as a lead candidate for developing new antimicrobial agents.

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives similar to this compound:

- Study on Anticancer Effects : A study conducted by Gadegoni et al. (2016) synthesized various quinazoline derivatives and assessed their anticancer activity against multiple cancer cell lines, revealing that modifications in the structure significantly influenced their efficacy .

- Antimicrobial Screening : Research by Muthal et al. (2010) evaluated the antibacterial properties of quinazoline derivatives, demonstrating their effectiveness against resistant strains .

- Mechanistic Insights : A study highlighted the mechanism by which quinazoline compounds induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Q & A

Q. How can researchers optimize the synthesis of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Formation of the quinazolin-4-ylsulfanyl intermediate via nucleophilic substitution between quinazoline-4-thiol and a halogenated acetamide precursor.

- Step 2: Coupling with the 2-ethoxyphenyl group using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the final product.

Key Optimization Strategies:

- Temperature Control: Maintain 0–5°C during thiol activation to minimize side reactions.

- Solvent Choice: Use dry DMF to prevent hydrolysis of reactive intermediates.

- Catalyst Screening: Test alternative catalysts like DMAP to enhance coupling efficiency .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for -OCH2CH3), quinazoline protons (δ 7.5–8.3 ppm), and the acetamide carbonyl (δ 170–172 ppm) .

- HRMS: Confirm molecular weight (C₁₈H₁₇N₃O₂S; calculated [M+H]+: 352.1092) with <2 ppm error .

- FT-IR: Validate the thioether (C-S-C) stretch at 650–700 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .

Critical Note: Compare spectra with structurally analogous compounds (e.g., ) to resolve overlapping signals.

Advanced Research Questions

Q. How does the ortho-ethoxy substituent influence the compound’s solubility and pharmacokinetic properties?

Methodological Answer: The ortho-ethoxy group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability but reducing aqueous solubility.

- Experimental Validation:

- Solubility Test: Use shake-flask method in PBS (pH 7.4) and n-octanol to measure partition coefficient.

- Permeability Assay: Perform Caco-2 cell monolayer studies to assess intestinal absorption potential .

Structural Insights:

The ethoxy group’s steric hindrance may limit rotational freedom, affecting binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, serum proteins).

- Case Study: Anticancer activity (IC50) variations in MTT vs. ATP-based assays:

- Mitigation Strategy:

Standardize cell lines (e.g., HepG2 for liver cancer) and serum-free media.

Use LC-MS to quantify compound degradation during prolonged incubations .

Validate target engagement via Western blotting (e.g., caspase-3 cleavage for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.